Ethanone, specifically 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-, is a complex organic compound classified as a ketone. Its structure features a benzimidazole moiety, which is fused with a phenyl group containing a pyridine substituent. This compound is significant in various chemical applications, particularly in medicinal chemistry and material sciences.
Source: The compound can be found in databases such as PubChem and the NIST Chemistry WebBook, which provide detailed chemical information and properties.
Classification: As a ketone, it falls under the category of organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. The specific structure of this ethanone variant suggests potential applications in pharmaceuticals due to its complex aromatic system.
The synthesis of ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can be approached through various methods, often involving multi-step organic reactions. One common method includes the condensation of appropriate benzimidazole derivatives with substituted phenyl and pyridine compounds.
Technical Details:
The molecular structure of ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can be represented by its molecular formula and structural formula:
The InChIKey for this compound is provided for database searches: InChI=1S/C19H17N3O/c1-2-11-20-18(21-11)19(22)17-14(4-3-15(23)12-5-6-16(15)10-7-12)8-9-13(17)24/h3-10H,2H2,1H3
.
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can undergo several chemical reactions typical for ketones:
The reaction conditions (temperature, solvent choice, and catalysts) significantly influence the reaction pathways and product distributions.
The mechanism of action for ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is not fully elucidated but can be inferred based on its structure:
Further studies are needed to characterize the specific interactions at the molecular level and determine any pharmacological effects.
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- exhibits several notable physical and chemical properties:
Properties such as boiling point, density, and refractive index should be determined experimentally for precise characterization.
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8